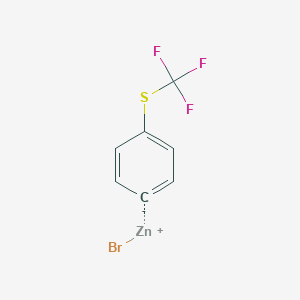

(4-(Trifluoromethylthio)phenyl)Zinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

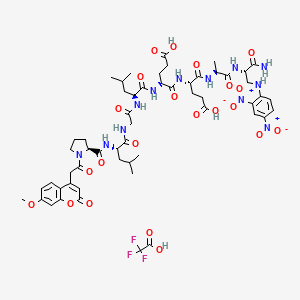

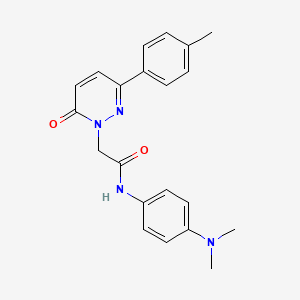

(4-(trifluoromethylthio)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the trifluoromethylthio group into various organic molecules, which can significantly alter their chemical and physical properties. The trifluoromethylthio group is known for its electron-withdrawing nature and its ability to enhance the lipophilicity and metabolic stability of compounds, making it a useful moiety in pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(trifluoromethylthio)phenyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(trifluoromethylthio)phenyl bromide+Zn→(4-(trifluoromethylthio)phenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product. Additionally, the handling of organozinc compounds requires specialized equipment to maintain an inert atmosphere and prevent contamination.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(trifluoromethylthio)phenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. The compound can also undergo substitution reactions, where the trifluoromethylthio group is introduced into different substrates.

Common Reagents and Conditions

-

Negishi Coupling: : This reaction typically involves the use of palladium or nickel catalysts and proceeds under mild conditions. The general reaction scheme is:

(4-(trifluoromethylthio)phenyl)zinc bromide+R-X→R-(4-(trifluoromethylthio)phenyl)+ZnBrX

where R-X is an organic halide or pseudohalide.

-

Substitution Reactions: : These reactions often require the presence of a base to facilitate the substitution of the trifluoromethylthio group onto the substrate.

Major Products

The major products formed from these reactions are typically aryl or alkyl derivatives containing the trifluoromethylthio group. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-(trifluoromethylthio)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethylthio group into various organic molecules. This modification can enhance the chemical properties of the target molecules, such as increasing their stability and altering their reactivity.

Biology and Medicine

The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates, including their metabolic stability and bioavailability. As a result, this compound is used in the synthesis of potential pharmaceuticals, particularly those targeting diseases where enhanced lipophilicity and stability are beneficial.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with improved properties

Mécanisme D'action

The mechanism by which (4-(trifluoromethylthio)phenyl)zinc bromide exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling and substitution reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The trifluoromethylthio group, being electron-withdrawing, further stabilizes the intermediate species formed during the reaction, leading to high yields and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-(trifluoromethyl)phenyl)zinc bromide: Similar to (4-(trifluoromethylthio)phenyl)zinc bromide, but with a trifluoromethyl group instead of a trifluoromethylthio group.

(4-(trifluoromethoxy)phenyl)zinc bromide: Contains a trifluoromethoxy group, which is also electron-withdrawing but has different steric and electronic properties compared to the trifluoromethylthio group.

Uniqueness

The uniqueness of this compound lies in the specific properties imparted by the trifluoromethylthio group. This group not only enhances the lipophilicity and metabolic stability of the compounds but also provides unique electronic effects that can influence the reactivity and selectivity of the reactions it undergoes. This makes this compound a valuable reagent in both academic research and industrial applications.

Propriétés

Formule moléculaire |

C7H4BrF3SZn |

|---|---|

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

bromozinc(1+);trifluoromethylsulfanylbenzene |

InChI |

InChI=1S/C7H4F3S.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Clé InChI |

YJNVWTDGFDURHR-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=[C-]1)SC(F)(F)F.[Zn+]Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)